N-Benzyl-1,2,3-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine typically involves the reaction of benzyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . Another method involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,2,3-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-Benzyl-1,2,3-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Materials Science: Thiadiazole derivatives are known for their applications in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: This compound is structurally similar and can be used as a precursor in the synthesis of N-Benzyl-1,2,3-thiadiazol-5-amine.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Another similar compound that has been studied for its potential as a STAT3 inhibitor for cancer treatment.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-benzylthiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-7-11-12-13-9/h1-5,7,10H,6H2 |
InChI Key |
UZPFCLOSBRTZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.